molecular formula C9H7F2NO4 B137935 [(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid CAS No. 153876-17-6

[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid

Cat. No.: B137935
CAS No.: 153876-17-6
M. Wt: 231.15 g/mol
InChI Key: HAEZACDIXLWYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid is a chemical compound characterized by the presence of both fluorine and hydroxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid typically involves the reaction of 2,6-difluorobenzoyl chloride with glycine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can yield alcohols .

Scientific Research Applications

[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2,6-Dichlorobenzoyl)amino]hydroxyacetic acid
  • [(2,6-Dibromobenzoyl)amino]hydroxyacetic acid
  • [(2,6-Diiodobenzoyl)amino]hydroxyacetic acid

Uniqueness

[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties compared to its chlorinated, brominated, or iodinated counterparts. Fluorine atoms can enhance the compound’s stability, reactivity, and biological activity.

Properties

CAS No.

153876-17-6

Molecular Formula

C9H7F2NO4

Molecular Weight

231.15 g/mol

IUPAC Name

2-[(2,6-difluorobenzoyl)amino]-2-hydroxyacetic acid

InChI

InChI=1S/C9H7F2NO4/c10-4-2-1-3-5(11)6(4)7(13)12-8(14)9(15)16/h1-3,8,14H,(H,12,13)(H,15,16)

InChI Key

HAEZACDIXLWYOC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(C(=O)O)O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(C(=O)O)O)F

Synonyms

Acetic acid, [(2,6-difluorobenzoyl)amino]hydroxy- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 50 g (0.318 mol) of 2,6-difluorobenzamide, 32 g (0.349 mol) of glyoxylic acid monohydrate and 200 mL of acetone was refluxed for 5 h. The reaction was cooled and solvents evaporated to give a white solid. It was triturated with cold acetone to afford 38.56 g of a white solid: mp 125°-127° C. 1H-NMR (DMSO-d6)δ9.55 (d, 1H), 7.50 (m, 1H), 7.15 (t,2H), 5.45 (d,1H)
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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